molecular formula C16H21N3O4S B2590359 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide CAS No. 1796966-93-2

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide

Cat. No.: B2590359
CAS No.: 1796966-93-2
M. Wt: 351.42
InChI Key: GYWWQQIKCPQAOP-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

One notable application of related compounds is in the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors, identifying potent and selective inhibitors like celecoxib, which is used for treating rheumatoid arthritis and osteoarthritis. This research demonstrates the potential of such compounds in the development of new therapeutic agents (Penning et al., 1997).

Antimicrobial and Antioxidant Activities

Compounds in this class have also been evaluated for their antimicrobial and antioxidant activities. For instance, the synthesis of acetoxysulfonamide pyrazole derivatives has shown significant antimicrobial activities, especially the chloro derivatives, alongside promising antioxidant and anti-inflammatory activities (Hamada & Abdo, 2015).

Drug Metabolism

The application of biocatalysis to drug metabolism, using microbial-based systems to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, illustrates the utility of these compounds in understanding drug metabolism and developing analytical standards for clinical investigations (Zmijewski et al., 2006).

Environmental Degradation Studies

The study of the hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide, highlights the environmental aspect of such compounds, providing insights into their degradation pathways and the formation of metabolites in different pH conditions (Boschin et al., 2007).

Inhibitory Activities

Research on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides has investigated their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes, demonstrating the compounds' potential in the development of new therapeutic agents with specific target activities (Kucukoglu et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It may have potential biological activity given the presence of the pyrazole and sulfonamide functional groups, which are common in many biologically active compounds .

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-19-16-7-8-22-12-14(16)15(18-19)11-17-24(20,21)10-9-23-13-5-3-2-4-6-13/h2-6,17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWWQQIKCPQAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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